molecular formula C21H32N2O3 B2998496 tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1823271-87-9

tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B2998496
CAS No.: 1823271-87-9
M. Wt: 360.498
InChI Key: IBPUOPZDGOEOMN-UHFFFAOYSA-N
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Description

tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[45]decane-8-carboxylate is an organic compound with a complex structure that includes a spirocyclic framework

Preparation Methods

The synthesis of tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[45]decane-8-carboxylate typically involves multiple stepsThe reaction conditions often require the use of inert atmospheres and specific catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest it may modulate certain signaling pathways involved in cellular processes .

Comparison with Similar Compounds

tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds such as:

These comparisons highlight the unique aspects of this compound, particularly its potential for diverse applications in various fields of research.

Properties

IUPAC Name

tert-butyl 2-(phenylmethoxymethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-20(2,3)26-19(24)23-13-11-21(12-14-23)10-9-18(22-21)16-25-15-17-7-5-4-6-8-17/h4-8,18,22H,9-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPUOPZDGOEOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(N2)COCC3=CC=CC=C3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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